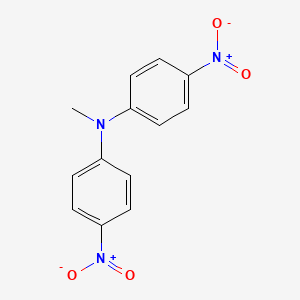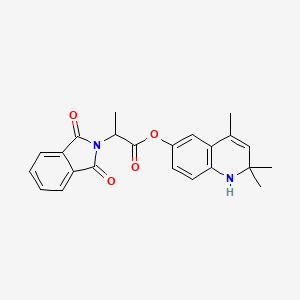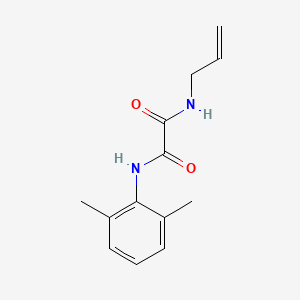
N-methyl-4-nitro-N-(4-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-nitro-N-(4-nitrophenyl)aniline, also known as MNNA, is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. MNNA has been used in various fields of research, including organic synthesis, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of N-methyl-4-nitro-N-(4-nitrophenyl)aniline is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with biomolecules. This compound has been shown to form adducts with proteins and DNA, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress and DNA damage in cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-4-nitro-N-(4-nitrophenyl)aniline in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its toxicity. This compound can be harmful if ingested or inhaled, and precautions should be taken when handling the compound.
Zukünftige Richtungen
There are several future directions for research involving N-methyl-4-nitro-N-(4-nitrophenyl)aniline. One area of research is the development of new synthetic methods for this compound and related compounds. Another area of research is the use of this compound as a fluorescent probe for the detection of biomolecules in vivo. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties. Overall, this compound is a versatile compound with many potential applications in scientific research.
Synthesemethoden
N-methyl-4-nitro-N-(4-nitrophenyl)aniline can be synthesized by the reaction of aniline with nitric acid and sulfuric acid. The reaction produces a mixture of nitroanilines, which can be separated and purified using chromatography techniques. The purified this compound can then be obtained as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-nitro-N-(4-nitrophenyl)aniline has been used in various scientific research applications, including organic synthesis, materials science, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of other compounds. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In biochemistry, this compound has been used as a fluorescent probe for the detection of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
N-methyl-4-nitro-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-14(10-2-6-12(7-3-10)15(17)18)11-4-8-13(9-5-11)16(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSMQIUUUPQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4953868.png)
![2-methoxyethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4953872.png)

![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
![4-chloro-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B4953881.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4953890.png)



![3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)

![4-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4953945.png)
